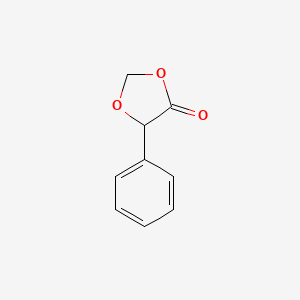
5-Phenyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,3-dioxolan-4-one is a heterocyclic compound that features a five-membered ring containing two oxygen atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3-dioxolan-4-one can be synthesized from mandelic acid through a series of reactions. The process typically involves the formation of a chiral intermediate, which undergoes further transformations to yield the desired compound. One common method involves the Michael addition of mandelic acid derivatives to butenolide or nitrostyrene, followed by thermal fragmentation to produce the phenyl ketone .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,3-dioxolan-4-one involves its ability to act as a chiral benzoyl anion equivalent in various reactions. This property allows it to participate in Michael additions and Diels-Alder reactions, leading to the formation of complex chiral molecules. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl group and the oxygen atoms in the ring .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one: Similar in structure but with a methyl group instead of a hydrogen atom at the 5-position.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: Features two methyl groups at the 4-position, leading to different reactivity and properties.
Uniqueness
5-Phenyl-1,3-dioxolan-4-one is unique due to its specific arrangement of the phenyl group and the oxygen atoms, which imparts distinct reactivity patterns. Its ability to act as a chiral benzoyl anion equivalent makes it particularly valuable in asymmetric synthesis .
Propiedades
Número CAS |
27032-85-5 |
|---|---|
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
BDVXHBPOBAINOJ-UHFFFAOYSA-N |
SMILES canónico |
C1OC(C(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


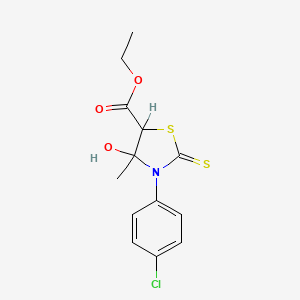
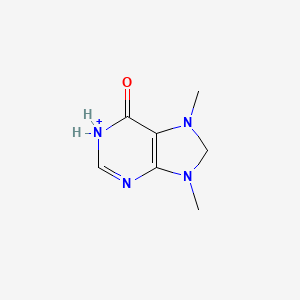
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
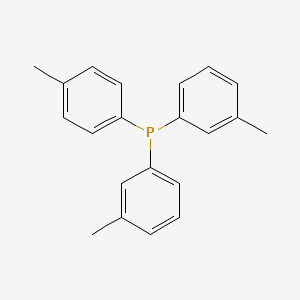

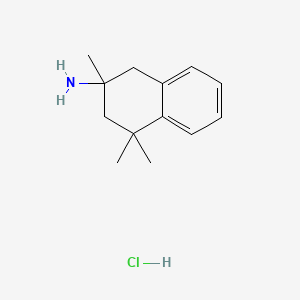
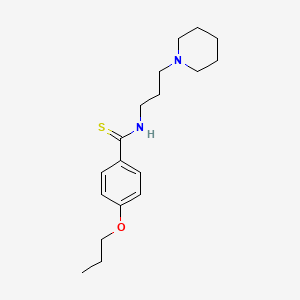
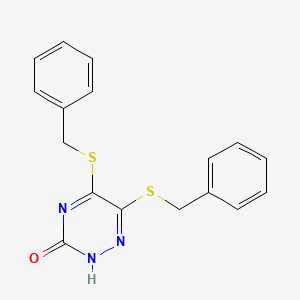
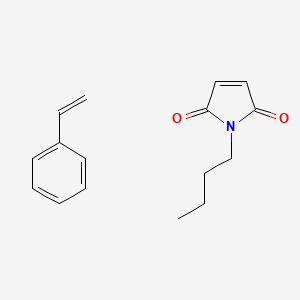
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

